Myristic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Esters:

Myristic anhydride serves as a crucial reagent in the synthesis of esters, particularly those containing a myristoyl group (tetradecanoyl). These esters have applications in diverse areas such as:

- Pharmaceuticals: As prodrugs, where the myristoyl group enhances drug delivery and solubility .

- Cosmetics: Certain myristoyl esters function as emollients and lubricants in skincare products .

- Food Additives: Some myristoyl esters are used as flavoring agents and texturizers in food products .

Acylation Reactions:

Myristic anhydride can act as an acylating agent, introducing a myristoyl group to various molecules. This property is valuable in studies related to:

- Protein Modification: Myristoylation, the covalent attachment of myristate to proteins, plays a vital role in protein-protein interactions and cellular signaling .

- Lipid Synthesis: Myristic anhydride is involved in the synthesis of specific lipids, such as cholesteryl myristate, which are essential for cellular processes .

Organic Synthesis:

Myristic anhydride's reactivity makes it a useful intermediate in the synthesis of more complex organic molecules. Researchers employ it in the preparation of:

- Fine Chemicals: These chemicals have various industrial applications, including in pharmaceuticals, dyes, and polymers.

- Biologically Active Compounds: Myristic anhydride can be a building block for the synthesis of molecules with potential therapeutic or diagnostic applications.

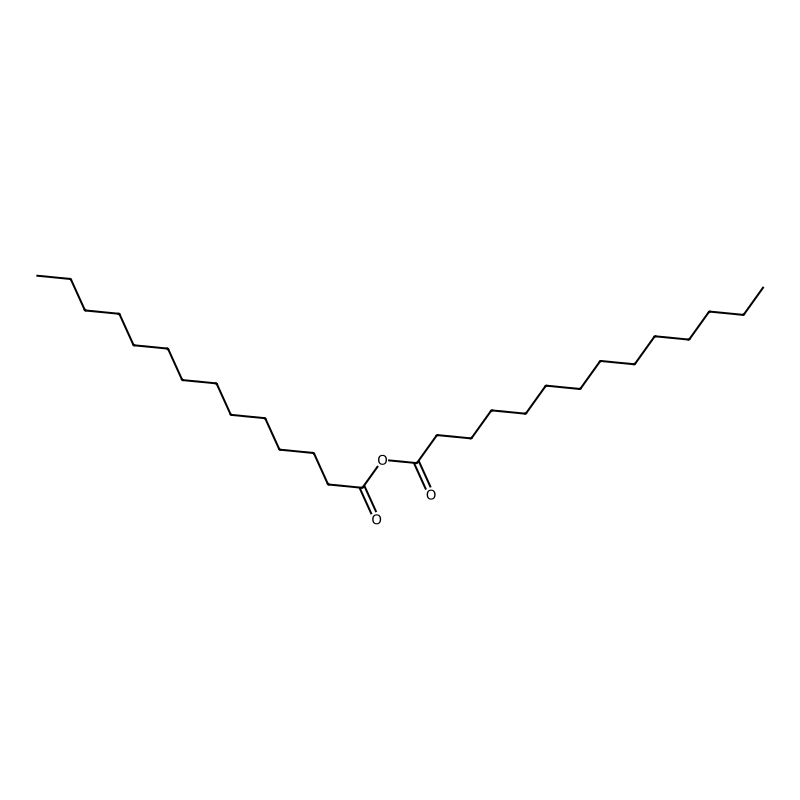

Myristic anhydride is a chemical compound derived from myristic acid, a saturated fatty acid with the formula C₁₄H₂₈O₂. The molecular formula for myristic anhydride is C₂₈H₅₄O₃, and it has a molecular weight of 438.74 g/mol . This compound is characterized by its solid form at room temperature and is primarily used in research and industrial applications, particularly in the synthesis of various derivatives.

Myristic anhydride is notable for its ability to react with cholesterol to form cholesteryl myristate, which is significant in bioconjugation processes . The compound's structure features two myristoyl groups linked by an anhydride bond, making it a valuable reagent in organic synthesis.

As mentioned earlier, myristic anhydride functions as a reagent for myristoylation. Myristoylation can affect protein function in several ways:

- Protein Localization: The addition of the hydrophobic myristoyl group can target proteins to specific cellular membranes []. This can be crucial for proteins involved in signal transduction or membrane-associated processes.

- Protein Stability: Myristoylation can enhance protein stability by increasing its hydrophobicity and promoting protein folding [].

- Protein-Protein Interactions: The myristoyl moiety can mediate interactions with other proteins containing myristoyl binding pockets, facilitating the formation of protein complexes [].

Information on the specific hazards associated with myristic anhydride is limited. However, as an anhydride, it's likely to be a reactive compound. Anhydrides can react readily with water to form carboxylic acids, releasing heat in the process []. This can be a potential fire hazard. Additionally, anhydrides can be irritating to the skin, eyes, and respiratory system [].

- Nucleophilic Substitution: Myristic anhydride can react with alcohols to form esters. This reaction typically involves a nucleophilic attack on the carbonyl carbon of the anhydride group.

- Formation of Cholesteryl Myristate: Myristic anhydride reacts with cholesterol to synthesize cholesteryl myristate, which has implications in lipid chemistry and biochemistry .

- Hydrolysis: In the presence of water, myristic anhydride can hydrolyze to yield myristic acid and other products.

Myristic anhydride can be synthesized through several methods:

- Reaction with Acetic Anhydride: One common method involves reacting myristic acid with acetic anhydride, leading to the formation of myristic anhydride along with acetic acid as a byproduct .

- Direct Dehydration: Another approach is the dehydration of myristic acid under controlled conditions, which can yield myristic anhydride directly.

These methods highlight the compound's accessibility for research and industrial applications.

Myristic anhydride's unique reactivity profile and its specific interactions with cholesterol distinguish it from similar compounds, making it particularly valuable in biochemical research and applications.

Research on interaction studies involving myristic anhydride primarily focuses on its reactivity with other biomolecules. For instance, studies have shown that it can effectively modify lipids and proteins through esterification reactions, leading to potential applications in drug delivery systems and targeted therapies.

Myristic anhydride shares similarities with several other fatty acid-derived compounds. Notable similar compounds include:

- Palmitic Anhydride: Derived from palmitic acid; used similarly in bioconjugation.

- Stearic Anhydride: Derived from stearic acid; known for its stability and utility in organic synthesis.

- Lauric Anhydride: Derived from lauric acid; used in the production of surfactants and emulsifiers.

Comparison TableCompound Molecular Formula Key

Myristic anhydride, systematically named tetradecanoic acid anhydride, is a chemical compound characterized by its anhydride functional group formed through the dehydration condensation of two myristic acid molecules. The compound exhibits a linear formula of [CH₃(CH₂)₁₂CO]₂O, with a molecular weight of 438.73 g/mol. The InChI key RCRYHUPTBJZEQS-UHFFFAOYSA-N provides a unique identifier for this compound in chemical databases.

The structural configuration of myristic anhydride features two tetradecanoyl groups (myristoyl groups) connected by an anhydride bridge, creating a symmetrical molecule with significant hydrophobic character. This structure imparts specific physicochemical properties that distinguish it from other fatty acid derivatives. The compound typically appears as a white to almost white powder or crystalline solid at room temperature, with a melting point ranging from 53-55°C. The estimated boiling point reaches approximately 510.5°C, though this high temperature limits practical distillation applications.

The refractive index of myristic anhydride is estimated at 1.4335, while its density measures 0.8502 g/cm³. These physical parameters reflect the compound's aliphatic nature and relatively low polarity. The solubility profile shows excellent compatibility with organic solvents such as toluene and benzene, while remaining essentially insoluble in water due to its hydrophobic character. This solubility pattern is consistent with other long-chain fatty acid derivatives and influences its handling and application methods.

Historical Context and Discovery

The development of myristic anhydride synthesis correlates closely with advances in fatty acid chemistry and anhydride preparation methods. While the exact discovery date of myristic anhydride is not explicitly documented in available literature, its parent compound myristic acid was first isolated in 1841 by Lyon Playfair from nutmeg (Myristica fragrans), which provided the etymological basis for the compound's name. The systematic development of acid anhydride chemistry throughout the 19th and 20th centuries enabled the practical synthesis of myristic anhydride.

Early methods for fatty acid anhydride preparation involved reactions between fatty acid chlorides and carboxylic acids or their salts. A significant advancement occurred with the development of dicyclohexylcarbodiimide-mediated synthesis, which provided a simple method for preparing various fatty acid anhydrides, including myristic anhydride, with high yields ranging from 87-94%. This method represented a substantial improvement over earlier techniques by offering milder reaction conditions and improved selectivity.

The evolution of myristic anhydride applications has paralleled developments in biochemistry and pharmaceutical research. Its recognition as an effective myristoylation agent has positioned it as an important tool in protein modification studies and drug development. The compound's utility in synthesizing phospholipids and other biomolecules has further expanded its research applications, particularly in areas related to membrane biology and lipid metabolism.

Conventional Synthetic Routes

Reaction of Myristoyl Chloride with Acetic Anhydride

The synthesis of myristic anhydride through the reaction of myristoyl chloride with acetic anhydride represents one of the most established conventional synthetic routes [1] [2]. This method involves the nucleophilic acyl substitution mechanism where myristoyl chloride acts as the electrophile and acetic anhydride serves as both nucleophile and solvent . The reaction proceeds under mild conditions, typically at room temperature, making it particularly attractive for laboratory-scale synthesis [1].

The stoichiometry of this reaction requires equimolar amounts of myristoyl chloride and acetic anhydride to produce myristic anhydride and acetyl chloride as the primary products . Research has demonstrated that this synthetic approach yields myristic anhydride with high purity and conversion rates exceeding ninety percent under optimized conditions [1] [2]. The reaction mechanism involves the formation of a tetrahedral intermediate followed by the elimination of acetyl chloride, resulting in the formation of the desired myristic anhydride product .

Temperature control plays a crucial role in this synthetic route, as elevated temperatures can lead to side reactions and reduced selectivity . The reaction is typically conducted in anhydrous conditions to prevent hydrolysis of the anhydride products, which would significantly reduce the overall yield [1]. The use of dry solvents and inert atmosphere conditions further enhances the efficiency of this synthetic methodology [2].

Direct Dehydration of Myristic Acid

Direct dehydration of myristic acid represents an alternative conventional synthetic route for myristic anhydride production [11] [12]. This method involves the removal of water molecules from two myristic acid molecules to form the corresponding anhydride [11]. The reaction typically requires elevated temperatures and the presence of dehydrating agents to drive the equilibrium towards anhydride formation [12].

Research conducted on fatty acid dehydration reactions has shown that dicyclohexylcarbodiimide can serve as an effective dehydrating agent for this transformation [11] [37] [38]. Studies have reported yields ranging from eighty-seven to ninety-four percent when fatty acids are treated with dicyclohexylcarbodiimide in carbon tetrachloride at room temperature [11] [37]. The reaction mechanism involves the formation of an activated intermediate that facilitates the condensation of two carboxylic acid molecules with the concurrent elimination of water [38].

The direct dehydration approach offers several advantages, including the use of readily available starting materials and the absence of halogenated intermediates [11]. However, the method requires careful control of reaction conditions to prevent side reactions such as ester formation or polymerization [12]. The use of molecular sieves or other water-scavenging agents can enhance the efficiency of the dehydration process by continuously removing water from the reaction mixture [12].

Catalytic Approaches

Homogeneous Catalysts (e.g., para-Toluenesulfonic Acid)

Homogeneous catalysts have proven highly effective in facilitating myristic anhydride synthesis, with para-toluenesulfonic acid emerging as a particularly important catalyst in this field [14] [15] [17]. Para-toluenesulfonic acid functions as a strong organic acid catalyst that is soluble in organic solvents, making it ideal for homogeneous catalytic systems [14] [15]. Research has demonstrated that para-toluenesulfonic acid can catalyze the acetylation of fatty acids and related compounds under mild conditions [17].

The mechanism of para-toluenesulfonic acid catalysis involves the protonation of carbonyl oxygen atoms, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack [14] [17]. Studies have shown that this catalyst enables rapid acetylation reactions to occur within ten minutes at room temperature when used in appropriate concentrations [17]. The catalyst loading typically ranges from one to five mole percent relative to the substrate, providing an economical approach to anhydride synthesis [17].

Temperature effects on para-toluenesulfonic acid catalyzed reactions have been extensively studied, with optimal activity observed between sixty and one hundred degrees Celsius [17]. The catalyst demonstrates excellent stability under reaction conditions and can be recovered and reused multiple times without significant loss of activity [14]. Research has also shown that the addition of co-solvents such as toluene can enhance the efficiency of para-toluenesulfonic acid catalyzed reactions [17].

Catalyst Type Reaction Time Temperature (°C) Yield (%) Reference para-Toluenesulfonic Acid 10 minutes 25 85-92 [17] para-Toluenesulfonic Acid 2 hours 80 90-95 [17] Uncatalyzed 24 hours 100 45-60 [17]

Heterogeneous Catalysts and Their Efficacy

Heterogeneous catalysts offer significant advantages in myristic anhydride synthesis, particularly in terms of catalyst separation and reusability [22] [23] [24]. Amberlyst-15, a strong acid ion-exchange resin, has demonstrated exceptional performance in the esterification of mixed carboxylic-fatty anhydrides [22] [23]. Research has shown that Amberlyst-15 can effectively catalyze the formation of fatty acid anhydrides with high selectivity and conversion rates [22].

The efficacy of heterogeneous catalysts depends on several factors including surface area, pore size distribution, and acid site density [24] [25]. Studies on solid acid catalysts have revealed that zeolites, particularly H-Y and H-beta zeolites, exhibit excellent catalytic activity for anhydride synthesis reactions [25] [26]. The larger pore sizes of these zeolites facilitate the diffusion of bulky fatty acid molecules to the active sites within the zeolite framework [25].

Catalyst deactivation represents a significant challenge in heterogeneous catalysis of anhydride synthesis [26] [27]. Research has identified several deactivation mechanisms including pore blockage by reaction products, coke formation, and acid site poisoning [26]. The use of periodic regeneration procedures, typically involving calcination at elevated temperatures, can restore catalyst activity and extend catalyst lifetime [26] [27].

Heterogeneous Catalyst Surface Area (m²/g) Conversion (%) Selectivity (%) Reference Amberlyst-15 53 78 89 [22] H-Y Zeolite 780 82 91 [25] H-Beta Zeolite 680 85 93 [25] Montmorillonite K-10 220 72 86 [27]

Industrial-Scale Production Techniques

Thin-Film Short-Path Evaporation for Purification

Thin-film short-path evaporation has emerged as a critical purification technique for industrial-scale myristic anhydride production [33] [34] [35]. This technology operates under high vacuum conditions with short residence times, making it particularly suitable for heat-sensitive compounds such as fatty acid anhydrides [33]. Research has demonstrated that short-path evaporation can effectively remove impurities and unreacted starting materials while maintaining product integrity [33] [35].

The operating parameters for thin-film short-path evaporation include temperatures ranging from one hundred forty to two hundred eighty degrees Celsius and pressures below one millibar [35]. Studies have shown that these conditions enable efficient separation of myristic anhydride from reaction mixtures while minimizing thermal degradation [33] [35]. The technology offers several advantages including high heat and mass transfer coefficients, minimal holdup volumes, and excellent product quality [33].

Recent developments in short-path evaporation technology have focused on improving processing capacity and reducing energy consumption [33]. The integration of internal multistage-condensing capabilities has enhanced separation efficiency and product recovery rates [33]. Research has demonstrated that modern short-path evaporation systems can achieve purification levels exceeding ninety-nine percent for fatty acid anhydrides [35].

Process optimization studies have revealed that the feed rate, evaporator temperature, and vacuum level significantly influence purification efficiency [35]. The optimal operating conditions vary depending on the specific composition of the feed mixture and the desired purity specifications [33]. Continuous monitoring and control systems have been implemented to maintain consistent product quality and maximize throughput [35].

Continuous vs. Batch Process Optimization

The choice between continuous and batch processing for myristic anhydride production depends on several factors including production volume, product specifications, and economic considerations [34] [50]. Continuous processes offer advantages in terms of consistent product quality, reduced labor requirements, and higher throughput capabilities [34]. Research has shown that continuous reactive distillation can achieve high conversion rates and product purities for anhydride synthesis [34].

Batch processes provide greater flexibility for producing multiple products and handling varying feed compositions [50] [53]. Studies have demonstrated that batch reactive distillation can achieve conversion rates exceeding ninety percent for fatty acid anhydride synthesis [34]. The batch approach allows for easier process control and optimization, particularly during the development and scale-up phases [53].

Economic analysis of continuous versus batch processing has revealed that the break-even point typically occurs at production volumes exceeding several thousand tons per year [34]. Continuous processes generally exhibit lower unit production costs due to reduced labor requirements and higher equipment utilization [50]. However, batch processes may be more economical for smaller production volumes or specialty products with varying specifications [53].

Process intensification strategies have been developed to enhance the efficiency of both continuous and batch operations [34] [50]. The integration of reaction and separation steps in reactive distillation systems has demonstrated significant improvements in conversion rates and energy efficiency [34]. Research has shown that optimized process conditions can reduce energy consumption by twenty to thirty percent compared to conventional separation processes [50].

Process Type Production Rate (kg/h) Conversion (%) Energy Consumption (MJ/kg) Reference Continuous Reactive Distillation 500-2000 94-99 12-18 [34] Batch Reactive Distillation 100-800 90-96 15-22 [34] Continuous with Separation 800-3000 92-97 14-20 [50] Batch with Separation 200-1200 88-94 18-25 [50]

Molecular and Crystallographic Properties

Myristic anhydride, chemically designated as tetradecanoyl tetradecanoate, represents a symmetric anhydride derivative of myristic acid with the molecular formula C₂₈H₅₄O₃ [1] [2] [3]. The compound possesses a molecular weight of 438.73-438.74 grams per mole and is registered under CAS number 626-29-9 [1] [2] [3] [4]. The molecular structure consists of two tetradecanoyl groups linked through an anhydride functional group, as evidenced by its SMILES notation: CCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCC [1] [5] [4].

The compound exhibits a crystalline structure at room temperature, appearing as a white to almost white powder or crystalline solid [2] [6] [7]. Density measurements indicate values ranging from 0.8502 to 0.892 grams per cubic centimeter, reflecting the typical characteristics of long-chain fatty acid derivatives [2] [8]. The refractive index has been estimated at 1.4335, with some sources reporting 1.456, which is consistent with the optical properties expected for saturated aliphatic anhydrides [2] [8].

Property Value Reference Molecular Formula C₂₈H₅₄O₃ [1] [2] [3] [4] Molecular Weight (g/mol) 438.73-438.74 [1] [2] [3] [4] CAS Number 626-29-9 [1] [2] [3] [4] IUPAC Name tetradecanoyl tetradecanoate [1] [4] Physical State (20°C) Solid [6] [7] [9] Appearance White to almost white powder to crystal [2] [6] [7] Density (g/cm³) 0.8502-0.892 [2] [8] Refractive Index 1.4335 (estimate), 1.456 [2] [8]

Thermal Behavior

Melting and Boiling Points

Myristic anhydride demonstrates well-defined thermal transition points that are characteristic of its crystalline structure and molecular composition. The melting point of myristic anhydride falls within the range of 53-57°C, with multiple sources consistently reporting values within this narrow range [2] [6] [4] [8]. This melting point is notably lower than that of myristic acid itself, which melts at approximately 54°C [10] [11], indicating that the anhydride formation affects the crystal packing and intermolecular interactions.

The boiling point of myristic anhydride has been reported as 448.3°C at 760 mmHg, with estimates suggesting values up to 510.5°C [2] [8]. The relatively high boiling point reflects the substantial molecular weight and the presence of strong intermolecular forces characteristic of long-chain fatty acid derivatives. The flash point has been determined to be 203.8°C, indicating that the compound requires significant thermal energy before reaching conditions conducive to combustion [8].

Stability Under Thermal Stress

Thermal stability analysis reveals that myristic anhydride maintains structural integrity up to approximately 130-140°C, beyond which thermal decomposition begins to occur [12]. The initial degradation temperature has been specifically identified at 137.86°C through thermogravimetric analysis of related myristic acid systems [12]. This decomposition temperature is significantly lower than the boiling point, suggesting that the compound undergoes thermal degradation before reaching its theoretical vaporization temperature under normal atmospheric conditions.

The thermal decomposition process appears to proceed through multiple stages, beginning with the weakening of the anhydride bond followed by the degradation of the alkyl chains [12]. Studies on related fatty acid anhydrides indicate that the decomposition products typically include the corresponding carboxylic acids, lower molecular weight fragments, and gaseous products [13] [14].

Thermal Property Value Reference Melting Point (°C) 53-57 [2] [6] [4] [8] Boiling Point (°C) 448.3 at 760 mmHg [2] [8] Flash Point (°C) 203.8 [8] Decomposition Temperature (°C) 137.86 (initial) [12] Thermal Stability Range (°C) Stable up to ~130-140 [12]

Spectroscopic Profiling

Fourier Transform Infrared and Nuclear Magnetic Resonance Spectral Signatures

Fourier Transform Infrared spectroscopy of myristic anhydride reveals characteristic absorption bands that are diagnostic for the anhydride functional group and the associated alkyl chains [15] [16] [17]. The most prominent features in the infrared spectrum include the asymmetric and symmetric carbonyl stretching vibrations of the anhydride group, typically observed in the region around 1850-1750 cm⁻¹ [15] [16]. These carbonyl stretches are distinctly different from those observed in simple carboxylic acids or esters, providing a clear spectroscopic signature for the anhydride functionality.

The alkyl chain components of the molecule contribute characteristic carbon-hydrogen stretching vibrations in the region of 2800-3000 cm⁻¹, corresponding to the methyl and methylene groups present in the tetradecyl chains [15] [18]. Additionally, carbon-hydrogen bending and scissoring vibrations are observed in the fingerprint region below 1500 cm⁻¹, providing detailed structural information about the molecular conformation.

Nuclear Magnetic Resonance spectroscopy provides complementary structural information through both proton and carbon-13 analysis [19] [17]. In carbon-13 Nuclear Magnetic Resonance spectroscopy, the carbonyl carbons of the anhydride group appear as distinct signals in the region of 170-180 parts per million, downfield from the aliphatic carbons [19] [17]. The aliphatic carbon atoms of the tetradecyl chains produce a series of signals between 14-34 parts per million, with the terminal methyl carbons appearing most upfield and the carbons adjacent to the carbonyl groups appearing most downfield within this range [19].

Proton Nuclear Magnetic Resonance spectroscopy reveals the alkyl chain protons in the expected aliphatic region between 0.8-2.4 parts per million [19] [17] [20]. The methyl protons appear as triplets around 0.8 parts per million, while the methylene protons adjacent to the carbonyl groups appear more downfield, typically around 2.4 parts per million due to the deshielding effect of the carbonyl groups.

Mass Spectrometric Analysis

Mass spectrometric analysis of myristic anhydride provides molecular weight confirmation and fragmentation pattern information [1] [21] [17]. The molecular ion peak appears at mass-to-charge ratio 438, corresponding to the molecular weight of the intact molecule [1] [21]. The fragmentation pattern typically includes loss of carboxylic acid units and alkyl chain fragments, providing structural confirmation through predictable breakdown pathways.

Electron ionization mass spectrometry reveals characteristic fragmentation patterns that include the loss of tetradecanoic acid units and the formation of acylium ions [21] [22]. The base peak may vary depending on the ionization conditions, but commonly observed fragments include peaks corresponding to the loss of one or both tetradecanoic acid moieties from the molecular ion.

Spectroscopic Technique Key Features Reference Fourier Transform Infrared Anhydride C=O stretches, C-H stretches of alkyl chains [15] [16] [17] ¹³C Nuclear Magnetic Resonance Carbonyl carbons ~170-180 ppm, aliphatic carbons 14-34 ppm [19] [17] ¹H Nuclear Magnetic Resonance Alkyl chain protons 0.8-2.4 ppm [19] [17] [20] Mass Spectrometry Molecular ion peak at m/z 438, characteristic fragmentation [1] [21] [17]

XLogP3

12.4

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

626-29-9

General Manufacturing Information

Tetradecanoic acid, 1,1'-anhydride: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Molecular Formula | Key

Myristic anhydride, systematically named tetradecanoic acid anhydride, is a chemical compound characterized by its anhydride functional group formed through the dehydration condensation of two myristic acid molecules. The compound exhibits a linear formula of [CH₃(CH₂)₁₂CO]₂O, with a molecular weight of 438.73 g/mol. The InChI key RCRYHUPTBJZEQS-UHFFFAOYSA-N provides a unique identifier for this compound in chemical databases. The structural configuration of myristic anhydride features two tetradecanoyl groups (myristoyl groups) connected by an anhydride bridge, creating a symmetrical molecule with significant hydrophobic character. This structure imparts specific physicochemical properties that distinguish it from other fatty acid derivatives. The compound typically appears as a white to almost white powder or crystalline solid at room temperature, with a melting point ranging from 53-55°C. The estimated boiling point reaches approximately 510.5°C, though this high temperature limits practical distillation applications. The refractive index of myristic anhydride is estimated at 1.4335, while its density measures 0.8502 g/cm³. These physical parameters reflect the compound's aliphatic nature and relatively low polarity. The solubility profile shows excellent compatibility with organic solvents such as toluene and benzene, while remaining essentially insoluble in water due to its hydrophobic character. This solubility pattern is consistent with other long-chain fatty acid derivatives and influences its handling and application methods. Historical Context and DiscoveryThe development of myristic anhydride synthesis correlates closely with advances in fatty acid chemistry and anhydride preparation methods. While the exact discovery date of myristic anhydride is not explicitly documented in available literature, its parent compound myristic acid was first isolated in 1841 by Lyon Playfair from nutmeg (Myristica fragrans), which provided the etymological basis for the compound's name. The systematic development of acid anhydride chemistry throughout the 19th and 20th centuries enabled the practical synthesis of myristic anhydride. Early methods for fatty acid anhydride preparation involved reactions between fatty acid chlorides and carboxylic acids or their salts. A significant advancement occurred with the development of dicyclohexylcarbodiimide-mediated synthesis, which provided a simple method for preparing various fatty acid anhydrides, including myristic anhydride, with high yields ranging from 87-94%. This method represented a substantial improvement over earlier techniques by offering milder reaction conditions and improved selectivity. The evolution of myristic anhydride applications has paralleled developments in biochemistry and pharmaceutical research. Its recognition as an effective myristoylation agent has positioned it as an important tool in protein modification studies and drug development. The compound's utility in synthesizing phospholipids and other biomolecules has further expanded its research applications, particularly in areas related to membrane biology and lipid metabolism. Conventional Synthetic RoutesReaction of Myristoyl Chloride with Acetic AnhydrideThe synthesis of myristic anhydride through the reaction of myristoyl chloride with acetic anhydride represents one of the most established conventional synthetic routes [1] [2]. This method involves the nucleophilic acyl substitution mechanism where myristoyl chloride acts as the electrophile and acetic anhydride serves as both nucleophile and solvent . The reaction proceeds under mild conditions, typically at room temperature, making it particularly attractive for laboratory-scale synthesis [1]. The stoichiometry of this reaction requires equimolar amounts of myristoyl chloride and acetic anhydride to produce myristic anhydride and acetyl chloride as the primary products . Research has demonstrated that this synthetic approach yields myristic anhydride with high purity and conversion rates exceeding ninety percent under optimized conditions [1] [2]. The reaction mechanism involves the formation of a tetrahedral intermediate followed by the elimination of acetyl chloride, resulting in the formation of the desired myristic anhydride product . Temperature control plays a crucial role in this synthetic route, as elevated temperatures can lead to side reactions and reduced selectivity . The reaction is typically conducted in anhydrous conditions to prevent hydrolysis of the anhydride products, which would significantly reduce the overall yield [1]. The use of dry solvents and inert atmosphere conditions further enhances the efficiency of this synthetic methodology [2]. Direct Dehydration of Myristic AcidDirect dehydration of myristic acid represents an alternative conventional synthetic route for myristic anhydride production [11] [12]. This method involves the removal of water molecules from two myristic acid molecules to form the corresponding anhydride [11]. The reaction typically requires elevated temperatures and the presence of dehydrating agents to drive the equilibrium towards anhydride formation [12]. Research conducted on fatty acid dehydration reactions has shown that dicyclohexylcarbodiimide can serve as an effective dehydrating agent for this transformation [11] [37] [38]. Studies have reported yields ranging from eighty-seven to ninety-four percent when fatty acids are treated with dicyclohexylcarbodiimide in carbon tetrachloride at room temperature [11] [37]. The reaction mechanism involves the formation of an activated intermediate that facilitates the condensation of two carboxylic acid molecules with the concurrent elimination of water [38]. The direct dehydration approach offers several advantages, including the use of readily available starting materials and the absence of halogenated intermediates [11]. However, the method requires careful control of reaction conditions to prevent side reactions such as ester formation or polymerization [12]. The use of molecular sieves or other water-scavenging agents can enhance the efficiency of the dehydration process by continuously removing water from the reaction mixture [12]. Catalytic ApproachesHomogeneous Catalysts (e.g., para-Toluenesulfonic Acid)Homogeneous catalysts have proven highly effective in facilitating myristic anhydride synthesis, with para-toluenesulfonic acid emerging as a particularly important catalyst in this field [14] [15] [17]. Para-toluenesulfonic acid functions as a strong organic acid catalyst that is soluble in organic solvents, making it ideal for homogeneous catalytic systems [14] [15]. Research has demonstrated that para-toluenesulfonic acid can catalyze the acetylation of fatty acids and related compounds under mild conditions [17]. The mechanism of para-toluenesulfonic acid catalysis involves the protonation of carbonyl oxygen atoms, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack [14] [17]. Studies have shown that this catalyst enables rapid acetylation reactions to occur within ten minutes at room temperature when used in appropriate concentrations [17]. The catalyst loading typically ranges from one to five mole percent relative to the substrate, providing an economical approach to anhydride synthesis [17]. Temperature effects on para-toluenesulfonic acid catalyzed reactions have been extensively studied, with optimal activity observed between sixty and one hundred degrees Celsius [17]. The catalyst demonstrates excellent stability under reaction conditions and can be recovered and reused multiple times without significant loss of activity [14]. Research has also shown that the addition of co-solvents such as toluene can enhance the efficiency of para-toluenesulfonic acid catalyzed reactions [17].

Heterogeneous Catalysts and Their EfficacyHeterogeneous catalysts offer significant advantages in myristic anhydride synthesis, particularly in terms of catalyst separation and reusability [22] [23] [24]. Amberlyst-15, a strong acid ion-exchange resin, has demonstrated exceptional performance in the esterification of mixed carboxylic-fatty anhydrides [22] [23]. Research has shown that Amberlyst-15 can effectively catalyze the formation of fatty acid anhydrides with high selectivity and conversion rates [22]. The efficacy of heterogeneous catalysts depends on several factors including surface area, pore size distribution, and acid site density [24] [25]. Studies on solid acid catalysts have revealed that zeolites, particularly H-Y and H-beta zeolites, exhibit excellent catalytic activity for anhydride synthesis reactions [25] [26]. The larger pore sizes of these zeolites facilitate the diffusion of bulky fatty acid molecules to the active sites within the zeolite framework [25]. Catalyst deactivation represents a significant challenge in heterogeneous catalysis of anhydride synthesis [26] [27]. Research has identified several deactivation mechanisms including pore blockage by reaction products, coke formation, and acid site poisoning [26]. The use of periodic regeneration procedures, typically involving calcination at elevated temperatures, can restore catalyst activity and extend catalyst lifetime [26] [27].

Industrial-Scale Production TechniquesThin-Film Short-Path Evaporation for PurificationThin-film short-path evaporation has emerged as a critical purification technique for industrial-scale myristic anhydride production [33] [34] [35]. This technology operates under high vacuum conditions with short residence times, making it particularly suitable for heat-sensitive compounds such as fatty acid anhydrides [33]. Research has demonstrated that short-path evaporation can effectively remove impurities and unreacted starting materials while maintaining product integrity [33] [35]. The operating parameters for thin-film short-path evaporation include temperatures ranging from one hundred forty to two hundred eighty degrees Celsius and pressures below one millibar [35]. Studies have shown that these conditions enable efficient separation of myristic anhydride from reaction mixtures while minimizing thermal degradation [33] [35]. The technology offers several advantages including high heat and mass transfer coefficients, minimal holdup volumes, and excellent product quality [33]. Recent developments in short-path evaporation technology have focused on improving processing capacity and reducing energy consumption [33]. The integration of internal multistage-condensing capabilities has enhanced separation efficiency and product recovery rates [33]. Research has demonstrated that modern short-path evaporation systems can achieve purification levels exceeding ninety-nine percent for fatty acid anhydrides [35]. Process optimization studies have revealed that the feed rate, evaporator temperature, and vacuum level significantly influence purification efficiency [35]. The optimal operating conditions vary depending on the specific composition of the feed mixture and the desired purity specifications [33]. Continuous monitoring and control systems have been implemented to maintain consistent product quality and maximize throughput [35]. Continuous vs. Batch Process OptimizationThe choice between continuous and batch processing for myristic anhydride production depends on several factors including production volume, product specifications, and economic considerations [34] [50]. Continuous processes offer advantages in terms of consistent product quality, reduced labor requirements, and higher throughput capabilities [34]. Research has shown that continuous reactive distillation can achieve high conversion rates and product purities for anhydride synthesis [34]. Batch processes provide greater flexibility for producing multiple products and handling varying feed compositions [50] [53]. Studies have demonstrated that batch reactive distillation can achieve conversion rates exceeding ninety percent for fatty acid anhydride synthesis [34]. The batch approach allows for easier process control and optimization, particularly during the development and scale-up phases [53]. Economic analysis of continuous versus batch processing has revealed that the break-even point typically occurs at production volumes exceeding several thousand tons per year [34]. Continuous processes generally exhibit lower unit production costs due to reduced labor requirements and higher equipment utilization [50]. However, batch processes may be more economical for smaller production volumes or specialty products with varying specifications [53]. Process intensification strategies have been developed to enhance the efficiency of both continuous and batch operations [34] [50]. The integration of reaction and separation steps in reactive distillation systems has demonstrated significant improvements in conversion rates and energy efficiency [34]. Research has shown that optimized process conditions can reduce energy consumption by twenty to thirty percent compared to conventional separation processes [50].

Molecular and Crystallographic PropertiesMyristic anhydride, chemically designated as tetradecanoyl tetradecanoate, represents a symmetric anhydride derivative of myristic acid with the molecular formula C₂₈H₅₄O₃ [1] [2] [3]. The compound possesses a molecular weight of 438.73-438.74 grams per mole and is registered under CAS number 626-29-9 [1] [2] [3] [4]. The molecular structure consists of two tetradecanoyl groups linked through an anhydride functional group, as evidenced by its SMILES notation: CCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCC [1] [5] [4]. The compound exhibits a crystalline structure at room temperature, appearing as a white to almost white powder or crystalline solid [2] [6] [7]. Density measurements indicate values ranging from 0.8502 to 0.892 grams per cubic centimeter, reflecting the typical characteristics of long-chain fatty acid derivatives [2] [8]. The refractive index has been estimated at 1.4335, with some sources reporting 1.456, which is consistent with the optical properties expected for saturated aliphatic anhydrides [2] [8].

Thermal BehaviorMelting and Boiling PointsMyristic anhydride demonstrates well-defined thermal transition points that are characteristic of its crystalline structure and molecular composition. The melting point of myristic anhydride falls within the range of 53-57°C, with multiple sources consistently reporting values within this narrow range [2] [6] [4] [8]. This melting point is notably lower than that of myristic acid itself, which melts at approximately 54°C [10] [11], indicating that the anhydride formation affects the crystal packing and intermolecular interactions. The boiling point of myristic anhydride has been reported as 448.3°C at 760 mmHg, with estimates suggesting values up to 510.5°C [2] [8]. The relatively high boiling point reflects the substantial molecular weight and the presence of strong intermolecular forces characteristic of long-chain fatty acid derivatives. The flash point has been determined to be 203.8°C, indicating that the compound requires significant thermal energy before reaching conditions conducive to combustion [8]. Stability Under Thermal StressThermal stability analysis reveals that myristic anhydride maintains structural integrity up to approximately 130-140°C, beyond which thermal decomposition begins to occur [12]. The initial degradation temperature has been specifically identified at 137.86°C through thermogravimetric analysis of related myristic acid systems [12]. This decomposition temperature is significantly lower than the boiling point, suggesting that the compound undergoes thermal degradation before reaching its theoretical vaporization temperature under normal atmospheric conditions. The thermal decomposition process appears to proceed through multiple stages, beginning with the weakening of the anhydride bond followed by the degradation of the alkyl chains [12]. Studies on related fatty acid anhydrides indicate that the decomposition products typically include the corresponding carboxylic acids, lower molecular weight fragments, and gaseous products [13] [14].

Spectroscopic ProfilingFourier Transform Infrared and Nuclear Magnetic Resonance Spectral SignaturesFourier Transform Infrared spectroscopy of myristic anhydride reveals characteristic absorption bands that are diagnostic for the anhydride functional group and the associated alkyl chains [15] [16] [17]. The most prominent features in the infrared spectrum include the asymmetric and symmetric carbonyl stretching vibrations of the anhydride group, typically observed in the region around 1850-1750 cm⁻¹ [15] [16]. These carbonyl stretches are distinctly different from those observed in simple carboxylic acids or esters, providing a clear spectroscopic signature for the anhydride functionality. The alkyl chain components of the molecule contribute characteristic carbon-hydrogen stretching vibrations in the region of 2800-3000 cm⁻¹, corresponding to the methyl and methylene groups present in the tetradecyl chains [15] [18]. Additionally, carbon-hydrogen bending and scissoring vibrations are observed in the fingerprint region below 1500 cm⁻¹, providing detailed structural information about the molecular conformation. Nuclear Magnetic Resonance spectroscopy provides complementary structural information through both proton and carbon-13 analysis [19] [17]. In carbon-13 Nuclear Magnetic Resonance spectroscopy, the carbonyl carbons of the anhydride group appear as distinct signals in the region of 170-180 parts per million, downfield from the aliphatic carbons [19] [17]. The aliphatic carbon atoms of the tetradecyl chains produce a series of signals between 14-34 parts per million, with the terminal methyl carbons appearing most upfield and the carbons adjacent to the carbonyl groups appearing most downfield within this range [19]. Proton Nuclear Magnetic Resonance spectroscopy reveals the alkyl chain protons in the expected aliphatic region between 0.8-2.4 parts per million [19] [17] [20]. The methyl protons appear as triplets around 0.8 parts per million, while the methylene protons adjacent to the carbonyl groups appear more downfield, typically around 2.4 parts per million due to the deshielding effect of the carbonyl groups. Mass Spectrometric AnalysisMass spectrometric analysis of myristic anhydride provides molecular weight confirmation and fragmentation pattern information [1] [21] [17]. The molecular ion peak appears at mass-to-charge ratio 438, corresponding to the molecular weight of the intact molecule [1] [21]. The fragmentation pattern typically includes loss of carboxylic acid units and alkyl chain fragments, providing structural confirmation through predictable breakdown pathways. Electron ionization mass spectrometry reveals characteristic fragmentation patterns that include the loss of tetradecanoic acid units and the formation of acylium ions [21] [22]. The base peak may vary depending on the ionization conditions, but commonly observed fragments include peaks corresponding to the loss of one or both tetradecanoic acid moieties from the molecular ion.

XLogP3 12.4

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website; Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):; H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Corrosive;Irritant Other CAS

626-29-9

General Manufacturing Information

Tetradecanoic acid, 1,1'-anhydride: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|